molecular formula C16H15N3O4 B2443809 N1-(2-nitrophenyl)-N2-phenethyloxalamide CAS No. 941945-84-2

N1-(2-nitrophenyl)-N2-phenethyloxalamide

Cat. No.: B2443809
CAS No.: 941945-84-2
M. Wt: 313.313
InChI Key: ALYZGHGPFYJBKW-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-phenethyloxalamide (CAS 941945-84-2) is a synthetic organic compound with the molecular formula C₁₆H₁₅N₃O₄ and a molecular weight of 313.31 g/mol . This oxalamide derivative is offered for research and development purposes, particularly in the field of medicinal chemistry and chemical biology where it serves as a valuable building block. As a member of the oxalamide class, this compound shares structural features with molecules that have demonstrated bioactive properties in scientific literature. Related N-(2-nitrophenyl) oxalamide derivatives have been investigated in various research contexts, suggesting potential utility for this compound as a key intermediate in the synthesis of more complex chemical entities or in the development of pharmacologically active molecules . Researchers value this compound for its specific molecular architecture, which incorporates both a 2-nitrophenyl group and a phenethyl moiety linked by an oxalamide bridge. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a minimum purity guarantee of 90% . Researchers can purchase this compound from multiple suppliers, with availability in various quantities to suit different laboratory needs . Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet to maintain its stability and integrity.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(17-11-10-12-6-2-1-3-7-12)16(21)18-13-8-4-5-9-14(13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYZGHGPFYJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-nitrophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-nitroaniline with phenethylamine in the presence of oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-nitroaniline in dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    Step 4: Add phenethylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-nitrophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like acetonitrile.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: N1-(2-aminophenyl)-N2-phenethyloxalamide.

    Substitution: Various substituted phenethyl derivatives.

    Hydrolysis: 2-nitroaniline, phenethylamine, and oxalic acid.

Scientific Research Applications

N1-(2-nitrophenyl)-N2-phenethyloxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N1-(2-nitrophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenethyl group can enhance binding affinity through hydrophobic interactions. The oxalamide core provides structural stability and can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-nitrophenyl)-N2-phenethylurea: Similar structure but with a urea core instead of oxalamide.

    N1-(2-nitrophenyl)-N2-phenethylcarbamate: Contains a carbamate group instead of oxalamide.

    N1-(2-nitrophenyl)-N2-phenethylacetamide: Features an acetamide group in place of oxalamide.

Uniqueness

N1-(2-nitrophenyl)-N2-phenethyloxalamide is unique due to its oxalamide core, which provides distinct chemical properties such as increased stability and specific reactivity patterns. The combination of the nitrophenyl and phenethyl groups further enhances its potential for diverse applications in research and industry.

Biological Activity

N1-(2-nitrophenyl)-N2-phenethyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase modulation. This article delves into the biological activity of this compound, presenting data tables, relevant case studies, and detailed research findings.

Overview of Biological Activity

The biological activity of this compound primarily revolves around its interactions with various cellular processes, including proliferation, apoptosis, and kinase activity modulation. The compound has been investigated for its anticancer properties and its potential role in inhibiting specific pathways associated with tumor growth.

Kinase Modulation : The compound functions as a modulator of protein kinase activity. Protein kinases are crucial in regulating various cellular functions, including cell growth and differentiation. The inhibition or activation of these kinases can lead to significant changes in cellular behavior, making them prime targets for cancer therapy .

Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity against various tumor models. For instance, studies have shown that related compounds demonstrate efficacy against murine tumors such as B16 melanoma and Lewis lung carcinoma . These findings suggest that the nitrophenyl group may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Modulates activity of c-Kit and other kinases involved in cell proliferation
Anticancer Activity Significant efficacy against B16 melanoma and Lewis lung carcinoma
Cell Proliferation Inhibits abnormal cell growth associated with neoplasia

Case Study 1: Anticancer Efficacy

A study conducted on this compound revealed its effectiveness in reducing tumor size in murine models. The compound was administered at varying doses, and the results indicated a dose-dependent reduction in tumor volume. The study highlighted the importance of the nitrophenyl moiety in enhancing the compound's therapeutic potential.

  • Methodology : Tumor-bearing mice were treated with different concentrations of the compound.
  • Results : Significant reduction in tumor size was observed at higher doses compared to control groups.
  • : The compound shows promise as a therapeutic agent in oncology due to its ability to inhibit tumor growth effectively.

Case Study 2: Kinase Activity Modulation

Another investigation focused on the compound's ability to modulate kinase activity. In vitro assays demonstrated that this compound effectively inhibited c-Kit activity, which is often overexpressed in various cancers.

  • Methodology : Cell lines expressing c-Kit were treated with the compound, followed by assessment of kinase activity.
  • Results : A marked decrease in phosphorylation levels of c-Kit was recorded, indicating effective inhibition.
  • : This modulation could potentially translate to reduced cell proliferation rates in tumors where c-Kit plays a critical role.

Q & A

Q. How can researchers validate the compound’s in vivo pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADME Studies :
  • Plasma Stability : Incubate with mouse/human plasma; quantify parent compound via LC-MS/MS .
  • Toxicity Screening : Use zebrafish embryos (FET assay) for rapid hepatotoxicity assessment .
  • Pharmacokinetic Modeling : Fit plasma concentration-time data to non-compartmental models (WinNonlin) to estimate t½, Vd, and clearance .

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